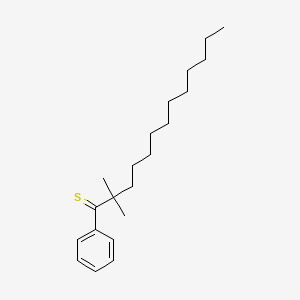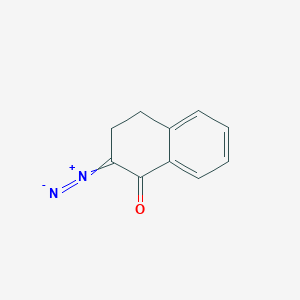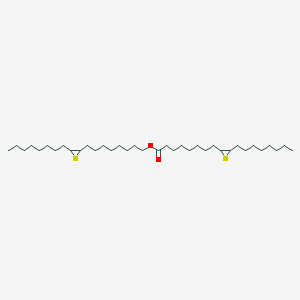
8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate is an organic compound characterized by the presence of thiirane rings and long alkyl chains. This compound is notable for its unique structural features, which include two thiirane rings attached to octyl chains. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate typically involves the reaction of octylthiirane with octyl octanoate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the thiirane rings. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to isolate the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
化学反应分析
Types of Reactions
8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate undergoes various chemical reactions, including:
Oxidation: The thiirane rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The alkyl chains can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require anhydrous conditions and are performed at low temperatures.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds. The conditions vary depending on the specific substitution desired.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted alkyl derivatives.
科学研究应用
8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate is used in a wide range of scientific research applications, including:
Chemistry: As a model compound for studying thiirane chemistry and reactions.
Biology: Investigating the biological activity of thiirane-containing compounds.
Medicine: Exploring potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: Used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate involves its interaction with molecular targets through the thiirane rings. These rings can undergo ring-opening reactions, forming reactive intermediates that interact with biological molecules. The pathways involved may include the formation of covalent bonds with proteins or nucleic acids, leading to various biological effects.
相似化合物的比较
Similar Compounds
Propan-2-yl 8-(3-octylthiiran-2-yl)octanoate: Similar structure with a propan-2-yl group instead of an octyl group.
Octyl 8-(3-octyloxiran-2-yl)octanoate: Contains an oxirane ring instead of a thiirane ring.
Uniqueness
8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate is unique due to the presence of two thiirane rings, which impart distinct chemical reactivity and biological activity
属性
CAS 编号 |
54479-69-5 |
|---|---|
分子式 |
C36H68O2S2 |
分子量 |
597.1 g/mol |
IUPAC 名称 |
8-(3-octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate |
InChI |
InChI=1S/C36H68O2S2/c1-3-5-7-9-14-20-26-32-34(39-32)28-22-16-11-12-19-25-31-38-36(37)30-24-18-13-17-23-29-35-33(40-35)27-21-15-10-8-6-4-2/h32-35H,3-31H2,1-2H3 |
InChI 键 |
AHJWHXWFYWWNIP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1C(S1)CCCCCCCCOC(=O)CCCCCCCC2C(S2)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
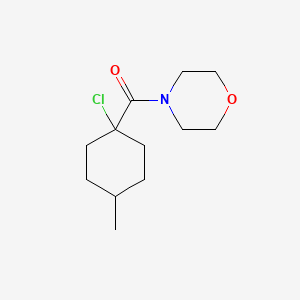
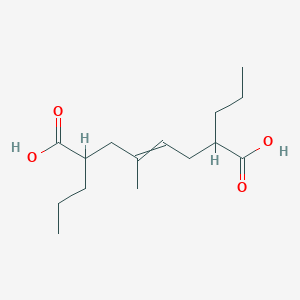
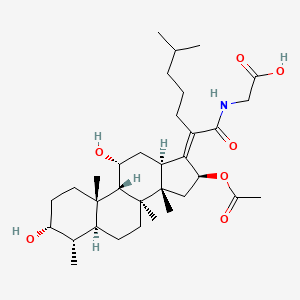
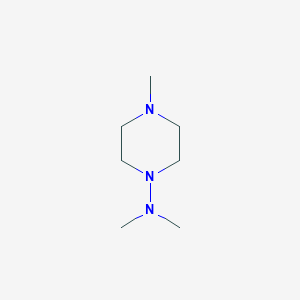
methanethione](/img/structure/B14637979.png)
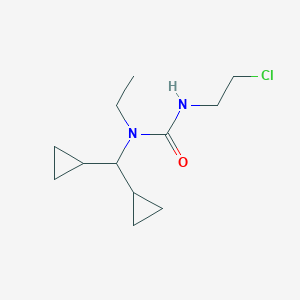
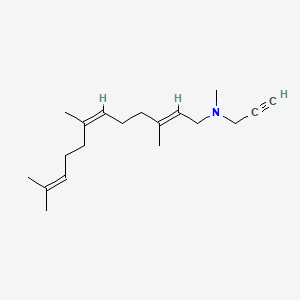

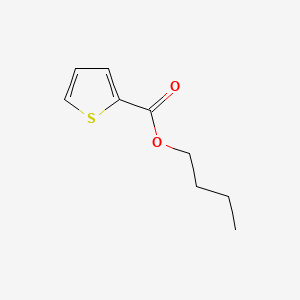
![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)
